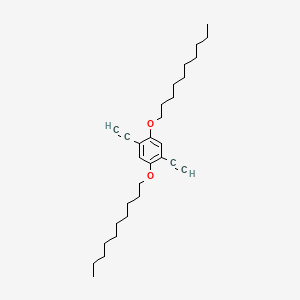

Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-

Description

Significance of Ethynylbenzene Derivatives in π-Conjugated Systems

Ethynylbenzene derivatives are integral to the construction of π-conjugated systems due to the linear and rigid nature of the ethynyl (B1212043) group. This structural characteristic facilitates the formation of extended, well-defined molecular wires and polymers with highly delocalized electronic states. ontosight.aibeilstein-journals.org The π-orbitals of the ethynyl groups overlap with those of the benzene (B151609) rings, creating a continuous pathway for charge carriers to move along the molecular backbone. This efficient charge transport is a fundamental requirement for high-performance organic electronic devices. researchgate.net

The presence of the ethynyl linkage also imparts desirable optical properties. Poly(p-phenylene-ethynylene) (PPE) polymers, for instance, are known for their high fluorescence quantum yields and good thermal stability. ontosight.ai The electronic properties of these systems can be finely tuned by introducing various substituent groups onto the phenylene rings, a feature that allows for the rational design of materials with specific absorption and emission characteristics. elsevierpure.com

Overview of the Alkyl/Alkoxy-Substituted Phenylene-Ethynylene Scaffold

The alkyl/alkoxy-substituted phenylene-ethynylene scaffold is a versatile platform for creating advanced materials with tunable properties. The introduction of flexible alkyl or alkoxy side chains onto the rigid phenylene-ethynylene backbone serves several crucial functions. Firstly, these side chains significantly enhance the solubility of the resulting oligomers and polymers in common organic solvents, which is a critical factor for solution-based processing and device fabrication. nih.gov

Secondly, the nature and length of the alkyl/alkoxy chains can influence the self-assembly and molecular packing of these materials in the solid state. researchgate.netnih.gov This control over the supramolecular organization is essential for optimizing charge transport and other solid-state properties. For instance, longer alkoxy chains can lead to enhanced electroluminescence efficiency in hybrid polymers by improving film-forming properties. researchgate.net Furthermore, the presence of these side chains can induce liquid crystalline behavior, where the molecules exhibit a degree of orientational order, which is highly desirable for applications in displays and sensors. acs.orgnih.govresearchgate.net

Research Landscape of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- and Analogous Compounds

The research landscape surrounding Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- is situated within the broader context of studies on 2,5-dialkoxy-1,4-diethynylbenzene derivatives. These molecules are key monomers in the synthesis of oligo(phenyleneethynylene)s and poly(phenyleneethynylene)s through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov While specific studies focusing solely on the decyloxy-substituted variant are part of a larger body of work, extensive research has been conducted on analogues with varying alkoxy chain lengths, such as diethoxy and diheptyloxy derivatives. researchgate.netnih.gov

This body of research has demonstrated that the length of the alkoxy chain has a marked effect on the packing and intermolecular interactions of these molecules. researchgate.netnih.gov For example, longer chains can promote different types of weak intermolecular interactions, such as C-H...π or hydrogen-bond-type interactions, which in turn dictate the solid-state architecture. nih.gov The investigation of these analogous compounds provides valuable insights into the expected properties and behavior of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-.

The following table summarizes some key research findings on analogous 2,5-dialkoxy-1,4-diethynylbenzene derivatives:

| Compound Name | Key Research Finding |

| 2,5-Diethoxy-1,4-diethynylbenzene | Exhibits π-π interactions between acetylenic carbon atoms in the solid state. nih.gov |

| 1,4-Diethynyl-2,5-bis(heptyloxy)benzene | Shows weak nonclassical hydrogen-bond-type interactions between acetylenic hydrogen atoms and ether oxygen atoms. researchgate.netnih.gov |

| 2,5-Diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene | A key intermediate in the preparation of oligo(phenyleneethynylene)s. researchgate.netnih.gov |

Scope and Objectives of Current Academic Inquiry

The primary objective of ongoing academic inquiry in this field is to establish clear structure-property relationships for alkyl/alkoxy-substituted diethynylbenzenes. Researchers are focused on understanding how variations in the molecular structure, such as the length and branching of the alkoxy chains, impact the electronic, optical, and self-assembly properties of these materials. The goal is to develop a predictive understanding that will enable the design of new materials with optimized performance for specific applications.

Key areas of investigation include:

Synthesis of novel derivatives: The development of efficient synthetic routes to a wider range of substituted diethynylbenzenes. nih.gov

Photophysical characterization: A detailed study of the absorption and emission properties of these compounds in both solution and the solid state. researchgate.net

Investigation of self-assembly: Exploring the formation of ordered structures, such as liquid crystals and thin films, and their influence on material properties. nih.gov

Device fabrication and testing: The incorporation of these materials into prototype electronic and optoelectronic devices to evaluate their performance. rsc.org

Through a combination of synthesis, characterization, and theoretical modeling, the scientific community aims to unlock the full potential of substituted diethynylbenzenes, including Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-, for the development of next-generation advanced materials.

Structure

2D Structure

Properties

IUPAC Name |

1,4-didecoxy-2,5-diethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-5-9-11-13-15-17-19-21-23-31-29-25-28(8-4)30(26-27(29)7-3)32-24-22-20-18-16-14-12-10-6-2/h3-4,25-26H,5-6,9-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMOMTBWTISVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464607 | |

| Record name | Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150086-27-4 | |

| Record name | Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1,4 Bis Decyloxy 2,5 Diethynyl and Its Precursors

Palladium-Catalyzed Cross-Coupling Reactions

The cornerstone for the synthesis of arylalkynes, including the target compound, is the palladium-catalyzed Sonogashira cross-coupling reaction. wikipedia.orgmdpi.com This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org

The Sonogashira reaction employs a dual catalytic system, typically involving a palladium(0) complex and a copper(I) co-catalyst. organic-chemistry.org The generally accepted mechanism consists of two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (e.g., 1,4-bis(decyloxy)-2,5-diiodobenzene) to the Pd(0) catalyst, forming a Pd(II) intermediate. wikipedia.org

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. youtube.com

Transmetalation and Reductive Elimination : The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting complex then undergoes reductive elimination to yield the final coupled product, Benzene (B151609), 1,4-bis(decyloxy)-2,5-diethynyl-, and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

For the synthesis of the target molecule, a dihalogenated precursor is reacted with two equivalents of a terminal alkyne, such as trimethylsilylacetylene (B32187). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and allowing for a more controlled reaction. wikipedia.org The TMS groups are subsequently removed under basic conditions to yield the terminal di-ethynyl product.

The efficiency of the Sonogashira coupling is highly dependent on the optimization of the catalytic system and reaction conditions. Research has focused on developing more active, stable, and recyclable catalysts. mdpi.com Key parameters for optimization include the choice of palladium source, ligands, copper co-catalyst, base, and solvent.

Bimetallic palladium-copper (Pd/Cu) nanoparticle catalysts have shown excellent redox properties and high activity. mdpi.com The synergistic effect between palladium and copper is crucial for an efficient catalytic cycle, where palladium facilitates the oxidative addition and copper activates the terminal alkyne. mdpi.com The use of supporting materials, such as activated carbon, can enhance catalyst stability and allow for easier separation and recycling. mdpi.com

Below is a table summarizing various catalytic systems used in Sonogashira reactions, which are applicable to the synthesis of the target compound and its analogues.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd(PPh₃)₂Cl₂] / CuI | Triethylamine | DMF | Room Temp - 100 | Good to Excellent | mdpi.com |

| Pd/Cu@Activated Carbon | K₂CO₃ | Ethanol | 80 - 100 | up to 98 | mdpi.com |

| Pd₆Cu₄@hBNNs | - | Solvent-free | Mild | 95 | bohrium.com |

| MOF-253·Pd(OAc)₂ / MOF-253·CuI | K₂CO₃ | DMSO | 70 | 99 | researchgate.net |

| (PPh₃)₂CuBH₄ (Palladium-free) | DBU | - | 120 | >99 | rsc.org |

This table is interactive and can be sorted by column.

Functionalization Strategies for Phenylene Cores

The synthesis of the phenylene core begins with a readily available starting material, typically hydroquinone (B1673460). The two hydroxyl groups of hydroquinone are functionalized to introduce the decyloxy side chains. This is commonly achieved through a Williamson ether synthesis, where hydroquinone is deprotonated with a strong base (e.g., potassium carbonate, sodium hydride) to form a diphenoxide, which then acts as a nucleophile. This diphenoxide is subsequently reacted with an alkyl halide, in this case, 1-bromodecane (B1670165) or 1-iododecane, to yield 1,4-bis(decyloxy)benzene (B138780). This reaction provides a straightforward and high-yielding route to the desired dialkoxybenzene core. nih.govnih.gov

Synthesis of Precursor Monomers and Intermediates

With the 1,4-bis(decyloxy)benzene core synthesized, the next step is the introduction of leaving groups at the 2 and 5 positions for the subsequent cross-coupling reaction. Iodination is a common strategy due to the high reactivity of aryl iodides in palladium-catalyzed reactions.

The direct di-iodination of 1,4-bis(decyloxy)benzene can be accomplished using various iodinating agents. A facile method involves the reaction with iodine monochloride in an alcoholic solvent. researchgate.net Another effective method uses N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid in acetonitrile. nih.gov These methods provide the key precursor, 1,4-bis(decyloxy)-2,5-diiodobenzene, in good yields. researchgate.netnih.gov The synthesis of the analogous 1,4-dibromo-2,5-diiodobenzene (B1312432) has also been reported, starting from 1,4-dibromobenzene (B42075) through a multi-step sequence involving nitration, reduction, and iodination. google.com

The other crucial precursor is the alkyne coupling partner. As mentioned, trimethylsilylacetylene is often used. wikipedia.orglibretexts.org Its use as a liquid reagent simplifies handling compared to gaseous acetylene (B1199291), and the TMS group can be easily removed post-coupling. wikipedia.org

Control over Stereochemistry and Regioselectivity in Synthesis

For Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-, stereochemistry is not a defining feature of the final aromatic core. However, the conformation of the alkyl chains can be relevant in the solid-state packing of the precursor molecules. For example, the alkyl chains in 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376) have been observed to adopt fully extended all-trans conformations in the crystal structure. nih.gov

Regioselectivity, however, is of paramount importance. The synthesis requires the specific formation of the 1,4,2,5-tetrasubstituted benzene isomer. This is achieved through the directing effects of the substituents on the benzene ring.

Initial Functionalization : Starting with hydroquinone ensures the 1,4-dioxygenated pattern.

Halogenation Step : The two decyloxy groups are strong ortho-, para-directing activators. Since the para positions are already occupied by the other alkoxy group, electrophilic substitution (iodination or bromination) is directed to the ortho positions (2, 3, 5, and 6). The introduction of the first halogen atom at the 2-position deactivates the ring slightly, but the strong activating nature of the alkoxy groups facilitates the second substitution at the symmetrically equivalent 5-position, leading to the desired 2,5-dihalo-1,4-bis(decyloxy)benzene. The steric bulk of the decyloxy groups and the first introduced halogen atom helps to ensure substitution occurs at the 2 and 5 positions rather than the 2 and 3 (or 2 and 6) positions, thus controlling the regioselectivity of the precursor synthesis. researchgate.netnih.gov

Subsequent palladium-catalyzed cross-coupling reactions are not a concern for regioselectivity as they occur at the predefined C-I or C-Br bonds. nih.gov The use of specific ligands in palladium catalysis can also play a role in controlling regioselectivity in more complex systems, though it is less critical in this specific symmetric synthesis. chemrxiv.org

Polymerization Pathways and Macromolecular Architectures Derived from the Diethynylbenzene Moiety

Homopolymerization of the Diethynylbenzene Derivative

Homopolymerization of 1,4-bis(decyloxy)-2,5-diethynylbenzene leads to the formation of highly conjugated polymers characterized by a repeating backbone structure. These polymers are of significant interest for their potential applications in optoelectronics and materials science.

The homopolymerization of 2,5-dialkoxy-1,4-diethynylbenzene derivatives, such as the one with decyloxy side chains, results in the formation of poly(p-phenylenebutadiynylene)s (PPBs). These polymers feature a backbone composed of alternating phenylene and butadiynylene (-C≡C-C≡C-) units. The presence of the butadiynylene linkage extends the π-conjugation along the polymer chain, influencing its electronic and optical properties.

A study by Jenekhe and co-workers described a methodology for the synthesis of PPBs based on the Pd/Cu-catalyzed, benzoquinone-mediated homocoupling of terminal acetylenes. researchgate.net The homopolymer derived from 1,4-bis(decyloxy)-2,5-diethynylbenzene was found to be largely insoluble. This insolubility is a common challenge with rigid-rod conjugated polymers, where strong intermolecular π-π stacking interactions hinder dissolution in common organic solvents. To overcome this, random copolymers were synthesized, which exhibited complete solubility and high number-average molecular weights ranging from 67,000 to over 150,000. researchgate.net The UV-visible and emission spectra of these soluble polymers were found to be very similar to structurally analogous poly(p-phenyleneethynylene)s. researchgate.net

Research by Kijima and colleagues further explored the synthesis of PPBs with various long alkoxy side chains, including octyloxy, decyloxy, and dodecyloxy groups. researchgate.net These polymers were synthesized through oxidative polycondensation of the corresponding 2,5-dialkoxy-1,4-diethynylbenzenes. The resulting poly(2,5-didecyloxy-1,4-phenylenebutadiynylene) was soluble in hot solvents like chloroform (B151607) and was fusible upon heating. researchgate.net The optical properties of these polymers are summarized in the table below.

| Polymer Side Chain | Absorption λmax (nm) | Fluorescence λmax (nm) |

|---|---|---|

| Octyloxy | 420 | 475 |

| Decyloxy | 420 | 475 |

| Dodecyloxy | 420 | 475 |

The data indicates that the length of the alkoxy side chain in this series has a minimal effect on the absorption and emission maxima, which are primarily determined by the conjugated backbone. researchgate.net All the polymers exhibited intense fluorescence. researchgate.net

Oxidative polycondensation is a key technique for the homopolymerization of diethynylbenzene derivatives. The Hay catalyst system, which typically consists of a copper(I) salt (like CuCl) and a tertiary amine (such as N,N,N',N'-tetramethylethylenediamine, TMEDA) in the presence of an oxidant (dioxygen), is commonly employed. researchgate.net This method facilitates the coupling of the terminal alkyne groups of the monomer to form the butadiynylene linkages in the polymer backbone.

The polymerization of 1,4-diethynylbenzene (B1207667) has been demonstrated to yield highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica (B1680970) and alumina (B75360) materials, showcasing the versatility of oxidative polymerization in creating structured nanomaterials. iastate.edunih.gov For 2,5-dialkoxy-1,4-diethynylbenzene monomers, the reaction is typically carried out in a suitable solvent under an oxygen atmosphere. The resulting polymers, such as poly(2,5-didecyloxy-1,4-phenylenebutadiynylene), exhibit interesting properties including intense fluorescence, semiconducting behavior upon doping, and thermotropic liquid crystalline properties. researchgate.net The solubility and processability of these polymers are significantly enhanced by the presence of the long alkoxy side chains. researchgate.net

Another approach involves a palladium-catalyzed oxidative coupling. For instance, palladium-containing conjugated poly-yne composites have been synthesized from 1,4-bis(dodecyloxy)-2,5-diethynylbenzene (B3177352) through a chemical oxidative polymerization technique. These materials have shown stability and catalytic activity in Sonogashira coupling reactions. researchgate.net

Copolymerization Strategies for Conjugated Polymers

Copolymerization of 1,4-bis(decyloxy)-2,5-diethynylbenzene with other comonomers is a powerful strategy to fine-tune the properties of the resulting conjugated polymers. By incorporating different structural units into the polymer backbone, it is possible to modulate the electronic energy levels, optical absorption and emission characteristics, and charge transport properties.

The diethynyl functionality of 1,4-bis(decyloxy)-2,5-diethynylbenzene makes it an ideal candidate for incorporation into poly(p-phenyleneethynylene) (PPE) backbones through Sonogashira cross-coupling reactions. In this approach, the diethynyl monomer is copolymerized with a dihaloaromatic comonomer in the presence of a palladium/copper catalyst system. The 2,5-dialkoxy substitution pattern on the benzene (B151609) ring imparts electron-donating character to this monomer unit.

The use of 2,5-dialkoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives in the preparation of oligo(phenyleneethynylene)s via Pd/Cu-catalyzed cross-coupling has been established. nih.govresearchgate.net This highlights the utility of this class of monomers in building PPE-type structures. By carefully selecting the dihaloaromatic comonomer, the electronic properties of the resulting copolymer can be tailored. For instance, copolymerization with an electron-deficient dihalide would lead to a donor-acceptor architecture with a reduced bandgap. The flexible decyloxy side chains are essential for maintaining the solubility of the resulting rigid-rod PPE copolymers.

In donor-acceptor (D-A) copolymers, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer chain. This design promotes intramolecular charge transfer upon photoexcitation, leading to a smaller energy bandgap and absorption at longer wavelengths. The 1,4-bis(decyloxy)-2,5-diethynylbenzene monomer can act as an electron-donating unit due to the electron-releasing nature of the two alkoxy groups on the phenylene ring.

This monomer can be copolymerized with various electron-accepting dihalides to create D-A copolymers. The resulting materials are expected to have tunable optical and electronic properties, making them suitable for applications in organic photovoltaics and field-effect transistors. The efficiency of these devices is highly dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which can be precisely controlled through the choice of donor and acceptor moieties.

To further expand the range of properties achievable, 1,4-bis(decyloxy)-2,5-diethynylbenzene can be copolymerized with a variety of distinct comonomers, each imparting unique characteristics to the final polymer.

Carbazole: Carbazole-containing polymers are well-known for their excellent hole-transporting properties and high thermal stability. mdpi.comunimi.itmdpi.comsemanticscholar.org Copolymerization with carbazole-based dihalides can produce materials with enhanced charge carrier mobility, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Diketopyrrolopyrrole (DPP): DPP is a strongly electron-accepting unit that is widely used in the synthesis of low-bandgap polymers for organic solar cells. beilstein-journals.orgscispace.comx-mol.com Copolymers of the dialkoxy diethynylbenzene monomer with a DPP-based dihalide would result in a D-A system with strong intramolecular charge transfer and absorption in the visible and near-infrared regions of the electromagnetic spectrum.

Quinoxaline and Benzothiadiazole: Quinoxaline and benzothiadiazole are common electron-deficient heterocycles used in conjugated polymers for optoelectronic applications. rsc.orgpolymer.cnnasa.govuhasselt.bersc.orgrsc.org Their incorporation into the polymer backbone with the electron-rich dialkoxybenzene unit can lead to low-bandgap materials with good thermal stability and desirable electronic properties for use in organic photovoltaics. researchgate.net The table below summarizes the properties of some copolymers based on dialkoxybenzene and benzothiadiazole units.

| Copolymer System | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

|---|---|---|---|

| Alkoxy-benzothiadiazole with Thiophene | -5.20 | -3.56 | 1.4 |

| Alkoxy-benzothiadiazole with Bithiophene | -5.22 | -3.45 | 1.4 |

Data adapted from studies on similar donor-acceptor systems. mdpi.com

Truxene (B166851): Truxene is a star-shaped, electron-rich, and planar aromatic molecule. Its incorporation into a polymer backbone can lead to materials with a two-dimensional conjugated structure, which can facilitate intermolecular charge transport. Copolymerization with a truxene derivative could result in polymers with unique morphological and charge-transport characteristics.

The synthesis of these copolymers is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where a boronic acid or ester, or a stannane (B1208499) derivative of one monomer is reacted with a halogenated derivative of the other. The specific choice of comonomer allows for a high degree of control over the final properties of the macromolecular architecture.

Advanced Polymer Architectures

Advanced polymer architectures offer tailored properties for specialized applications. The bifunctional nature of diethynylbenzene derivatives, with two reactive ethynyl (B1212043) groups, makes them suitable candidates for creating complex macromolecular structures. The long decyloxy side chains on "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" would be expected to enhance solubility and influence the morphology of the resulting polymers.

Hyperbranched polymers are highly branched, three-dimensional macromolecules. While no studies have utilized Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- for this purpose, its A2-type structure (two reactive sites) would typically require copolymerization with a Bx-type monomer (where x > 2) to generate a hyperbranched topology. Such polymers are of interest for their unique solution and melt properties, as well as their high density of functional end groups.

The two ethynyl groups of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- make it a potential cross-linking agent. Thermal or catalytic polymerization of the ethynyl moieties can lead to the formation of an insoluble, infusible three-dimensional network. These cross-linked materials often exhibit enhanced thermal stability and mechanical strength. The decyloxy side chains would be incorporated into the network, potentially affecting its density, swelling behavior, and dielectric properties. No specific data on networks formed from this monomer have been reported.

Supramolecular assembly involves the organization of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces. While research exists on the self-assembly of other functionalized benzene derivatives, such as benzene-1,3,5-tricarboxamides, no studies were found that specifically investigate the supramolecular assembly of oligomers or polymers derived from Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-. The interplay between the rigid conjugated backbone and the flexible, bulky decyloxy chains could, in principle, drive the formation of ordered nanostructures.

Molecular Weight Control and Polydispersity in Polymerization

Controlling the molecular weight and minimizing the polydispersity (the distribution of molecular weights) is crucial for achieving desired material properties. For polymers made from diethynyl monomers, this can be challenging. Techniques such as living polymerization or the use of chain transfer agents are often employed. However, there is no published research describing methods for controlling the molecular weight or polydispersity for the polymerization of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-.

Advanced Materials Development and Functionalization Utilizing Benzene, 1,4 Bis Decyloxy 2,5 Diethynyl

Conjugated Polymer Composites and Hybrid Materials

The diethynyl functionality of Benzene (B151609), 1,4-bis(decyloxy)-2,5-diethynyl- makes it an ideal monomer for the synthesis of conjugated polymers. These polymers, characterized by a backbone of alternating single and multiple bonds, exhibit intriguing electronic and optical properties, forming the basis for applications in organic electronics.

Palladium-Containing Poly-yne Composites

Poly-ynes, a class of conjugated polymers featuring repeating acetylene (B1199291) units in their backbone, are frequently synthesized from diethynyl monomers. The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed process, is a primary method for constructing these polymers. In this context, Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- serves as a key monomer for creating oligo- and poly(phenyleneethynylene)s (PPEs). nih.govresearchgate.net

The synthesis involves the reaction of the diethynyl monomer with a dihaloaromatic comonomer in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst. The long decyloxy side chains impart significant solubility to the resulting polymer, a crucial feature that allows for solution-based processing and characterization, which is often a challenge for rigid-rod conjugated polymers. The palladium catalyst plays a pivotal role in the C-C bond formation, and trace amounts of palladium may remain within the final polymer matrix, forming a composite material. The presence and nature of these residual metal species can influence the polymer's electronic properties and catalytic activity.

The resulting palladium-containing poly-yne composites are materials where the conjugated polymer backbone dictates the fundamental electronic and optical properties, while the flexible decyloxy side chains control solubility and morphology.

Integration with Other Active Materials for Enhanced Performance

The versatility of polymers derived from diethynylbenzenes extends to the creation of advanced hybrid materials. By integrating these polymers with other active components, researchers can develop composites with synergistic or enhanced functionalities. For instance, polymers based on the parent p-diethynylbenzene have been used to modify industrial materials like epoxy resins, oligoester acrylates, and carbon fibers, demonstrating their utility in creating high-performance composites. mdpi.comnih.gov

Furthermore, the synthesis of conjugated polymers within the confined nanochannels of mesoporous materials like MCM-41 silica (B1680970) represents another avenue for creating functional hybrids. nih.gov This approach allows for the creation of highly aligned, one-dimensional "molecular wires," where the silica framework provides structural support and templating for the polymer chains. While specific examples utilizing Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- in these exact applications are not extensively documented, its structural similarity to other diethynylbenzene monomers suggests its high potential for forming similar high-performance hybrid materials. The long decyloxy chains could offer advantages in interfacing with organic matrices or modifying the surface properties of inorganic fillers.

Liquid Crystalline Semiconductors based on Diethynylbenzene Scaffolds

The molecular design of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-, featuring a rigid central core and flexible peripheral chains, is archetypal for designing thermotropic liquid crystals. These materials exhibit intermediate phases of matter (mesophases) between the solid and isotropic liquid states, combining the order of crystals with the fluidity of liquids. When these materials also possess semiconducting properties, they become highly valuable for solution-processable organic electronics.

Research on a close structural analog, 1,4-bis(dodecyloxy)-2,5-diethynylbenzene (B3177352), has demonstrated the successful creation of a diethynylbenzene-based liquid crystalline semiconductor. nih.gov In that study, the diethynylbenzene derivative was polymerized via a Sonogashira coupling reaction to yield a semiconducting polymer. This polymer exhibited liquid crystalline behavior, which was crucial for enhancing its performance in Organic Thin-Film Transistors (OTFTs).

Annealing the polymer film at its liquid crystalline temperature was found to improve molecular packing and order, leading to enhanced charge carrier mobility. nih.gov This highlights the critical role of the long alkoxy chains in inducing mesophase behavior, which facilitates the formation of well-ordered domains necessary for efficient charge transport. The time-of-flight (TOF) mobility measurements confirmed that charge transport occurred in the liquid crystalline phase. nih.gov Given the structural similarities, Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- is an excellent candidate for developing similar liquid crystalline semiconductors, where the decyloxy chains would mediate the self-organization into ordered mesophases.

Table 1: Performance of a Liquid Crystalline Semiconductor based on a Diethynylbenzene Analog Data based on research on a polymer synthesized from 1,4-bis(dodecyloxy)-2,5-diethynylbenzene. nih.gov

| Property | Value | Condition |

|---|---|---|

| Hole Mobility (OTFT) | 4.5 x 10⁻⁵ cm²/Vs | After annealing at liquid crystalline temp. |

| TOF Mobility (Hole) | 1.5 x 10⁻⁶ cm²/Vs | Measured in liquid crystalline phase |

| TOF Mobility (Electron) | 1.5 x 10⁻⁶ cm²/Vs | Measured in liquid crystalline phase |

Self-Assembly Principles in Material Design

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The molecular structure of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- is intrinsically designed to promote self-assembly. This process is governed by the interplay between the rigid, π-conjugated core and the flexible, aliphatic decyloxy side chains.

The flat, aromatic core has a strong tendency to form ordered stacks through π-π interactions, which are favorable for charge transport. Simultaneously, the long decyloxy chains engage in van der Waals interactions, driving the molecules to pack into well-defined arrangements. nih.govresearchgate.net Crystallographic studies of similar 2,5-dialkoxy-1,4-diethynylbenzene derivatives reveal that the large substituents on the benzene ring have a pronounced effect on the molecular packing and the nature of intermolecular interactions. nih.govresearchgate.net These interactions can include C-H···π interactions and weak hydrogen bonds, which collectively dictate the final supramolecular architecture. nih.gov

This capacity for self-assembly is critical in material design. In thin films, for example, these molecules can form highly ordered monolayers or lamellar structures. This bottom-up approach allows for the creation of nanostructured materials with anisotropic properties, essential for applications in electronic devices where directional charge transport is required. The length and conformation of the alkoxy chains are key parameters that can be tuned to control the intermolecular spacing and the type of assembled structure. nih.gov

Tailoring Electronic Properties through Side-Chain Engineering and Molecular Design

The electronic properties of materials derived from Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- are not static; they can be precisely tuned through strategic molecular design. The primary levers for this tuning are the modification of the side chains and the alteration of the conjugated core.

The decyloxy side chains, while primarily installed to ensure solubility and promote ordered packing, also exert a significant electronic influence. As electron-donating groups, the alkoxy chains raise the energy levels of the highest occupied molecular orbital (HOMO) of the molecule. The length and conformation of these chains influence the intermolecular packing in the solid state, which in turn affects the bulk electronic properties, such as charge mobility and the optical band gap. The specific arrangement of molecules, dictated by the side chains, determines the extent of orbital overlap between adjacent cores, a critical factor for efficient charge transport. nih.govresearchgate.net

Furthermore, the electronic properties can be drastically altered by copolymerizing the diethynylbenzene monomer with different aromatic or heteroaromatic dihalides. Introducing electron-withdrawing or electron-donating comonomers into the polymer backbone can systematically tune the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels. This strategy is widely used to control the band gap of the resulting polymer, which determines its absorption and emission characteristics and its suitability for specific applications like organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). For instance, incorporating fluorine atoms into analogous conjugated systems has been shown to alter the integrity of the π-conjugated structure, thereby modifying the material's optical anisotropy. nih.gov This demonstrates the high degree of control that molecular design offers in tailoring the optoelectronic properties of materials built from diethynylbenzene scaffolds.

Optoelectronic and Sensing Applications of Diethynylbenzene Derived Materials

Organic Electronic Devices

Following a comprehensive search of existing research, no specific studies detailing the fabrication and performance of Organic Thin-Film Transistors (OTFTs) using Benzene (B151609), 1,4-bis(decyloxy)-2,5-diethynyl- as the active semiconductor layer were identified. While related diethynylbenzene derivatives with different alkoxy chain lengths (such as dodecyloxy) have been investigated in liquid crystalline semiconductors for OTFTs, specific data on the charge carrier mobility, on/off current ratio, and threshold voltage for the decyloxy variant are not available in the reviewed literature.

There is no available research data on the specific use of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- as an emitter material in Organic Light-Emitting Diodes (OLEDs). Consequently, information regarding its electroluminescence spectrum, external quantum efficiency (EQE), luminance, and color coordinates (CIE) in an OLED device architecture could not be located.

A thorough literature review did not yield any studies on the application of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- as a donor or acceptor material within the active layer of organic photovoltaic (OPV) cells. Therefore, key performance parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for OPV devices based on this specific compound are not documented.

Fluorescent Sensing Platforms

No published research could be found that investigates the use of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- or polymers directly derived from it as a fluorescent sensing platform for the detection of metal ions. Data on its selectivity, sensitivity, binding stoichiometry, or changes in fluorescence upon interaction with specific metal cations are absent from the current scientific record.

An extensive search for scientific literature found no evidence of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- being employed in the development of fluorescent sensors for nitroaromatic analytes. As a result, there is no information on its fluorescence quenching efficiency, sensitivity, or selectivity towards compounds like trinitrotoluene (TNT) or other nitro-based explosives.

Luminescence Quenching Mechanisms in Sensor Design

The high luminescence quantum yields of PPEs derived from "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" make them excellent candidates for fluorescent chemosensors. The sensing mechanism is typically based on the quenching of this fluorescence upon interaction with an analyte. This quenching can occur through several mechanisms, primarily static and dynamic quenching.

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore (the polymer) and the quencher (the analyte). This complex formation alters the absorption spectrum of the polymer and reduces the number of fluorophores available for excitation, thus decreasing the fluorescence intensity. The fluorescence lifetime of the uncomplexed fluorophore, however, remains unaffected. nih.gov

Dynamic Quenching: Also known as collisional quenching, this process occurs when the excited-state fluorophore collides with a quencher molecule. This interaction provides a non-radiative pathway for the excited fluorophore to return to the ground state, leading to a decrease in fluorescence intensity and a shortening of the fluorescence lifetime. nih.govrsc.org

I0/I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. A linear Stern-Volmer plot, where I0/I is plotted against [Q], typically indicates a single quenching mechanism (either static or dynamic). Upward curvature in the plot often suggests the presence of both static and dynamic quenching. chalcogen.roedinst.com

Polymers derived from dialkoxy-diethynylbenzenes have shown exceptional sensitivity towards electron-deficient nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT), which are common components of explosives. nih.govnycu.edu.tw The quenching mechanism is often a combination of static and dynamic processes, with photoinduced electron transfer (PET) from the electron-rich polymer backbone to the electron-accepting nitroaromatic molecule being a key factor. researchgate.net

Interactive Data Table: Stern-Volmer Constants for Nitroaromatic Quenching

Below is a table of representative Stern-Volmer quenching constants (KSV) for various poly(fluorenylene ethynylene)s, which are structurally related to poly(2,5-bis(decyloxy)-1,4-phenyleneethynylene), when quenched by DNT in a THF solution. acs.org

| Polymer | Quencher | Stern-Volmer Constant (KSV) [M-1] |

| P1 | DNT | 2.4 x 104 |

| P2 | DNT | 5.7 x 104 |

| P3 | DNT | 1.2 x 104 |

| P4 | DNT | 7.7 x 104 |

Note: The specific polymers P1-P4 are poly(fluorenylene ethynylene) derivatives as described in the cited literature. acs.org

Interactive Data Table: Quenching Efficiency of Polymer Films

This table shows the fluorescence quenching efficiency of thin films of various conjugated polymers upon exposure to TNT and DNT vapors. nycu.edu.tw

| Polymer | Analyte | Quenching Efficiency (%) after 10s | Quenching Efficiency (%) after 60s |

| MEH-PPV | TNT | 40 | 59 |

| DP10-PPV | TNT | 35 | 55 |

| BuPA | TNT | 25 | 45 |

| MEH-PPV | 2,6-DNT | >80 | - |

| DP10-PPV | 2,6-DNT | >80 | - |

| BuPA | 2,6-DNT | >80 | - |

Note: MEH-PPV, DP10-PPV, and BuPA are different conjugated polymers as detailed in the source. nycu.edu.tw

Catalytic Applications of Composites

Composites incorporating polymers derived from "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" have shown promise in catalytic applications. The extended π-conjugated system and the potential for functionalization make these materials excellent supports for metallic nanoparticles, which often serve as the active catalytic sites.

One significant application is in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. wikipedia.orgorganic-chemistry.org Palladium nanoparticles supported on polymers can act as highly efficient and reusable catalysts. The polymer matrix helps to stabilize the nanoparticles, preventing their aggregation and leaching, which are common problems with unsupported metal catalysts. mdpi.comresearchgate.net This enhanced stability leads to sustained catalytic activity over multiple reaction cycles.

Furthermore, composites of these polymers have been investigated for the catalytic reduction of organic pollutants. For instance, composites containing metal nanoparticles can effectively catalyze the reduction of nitroaromatic compounds and azo dyes in wastewater, converting them into less harmful substances. nih.govmdpi.com The high surface area and tailored chemical environment provided by the polymer support can enhance the efficiency and selectivity of these catalytic processes.

Research has also explored the in-situ polymerization of 1,4-diethynylbenzene (B1207667) within the channels of functionalized mesoporous silica (B1680970) to create highly conjugated poly(phenylene butadiynylene). organic-chemistry.org This method allows for the synthesis of well-aligned "molecular wires" that can act as catalysts or components in catalytic systems.

Interactive Data Table: Catalytic Performance of Supported Palladium Nanoparticles

The following table presents data on the catalytic performance of palladium nanoparticles supported on various materials in the semihydrogenation of phenylacetylene. researchgate.netcolab.ws

| Catalyst Support | Conversion (%) | Selectivity to Styrene (%) |

| Multiwall Carbon Nanotubes (NTs) | 100 | >95 |

| Carbon Black (CB) | 100 | >95 |

| Activated Carbon (AC) | 100 | ~95 |

Structure-Property Relationships in Device Performance

The performance of optoelectronic devices fabricated from materials derived from "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" is intricately linked to their molecular structure. The long, flexible decyloxy side chains play a crucial role in determining the material's properties and, consequently, the device performance.

The length and branching of the alkoxy side chains significantly influence the polymer's solubility, morphology, and charge transport characteristics. Longer linear alkyl chains, such as decyloxy, can promote intermolecular π-π stacking and the formation of ordered domains in thin films. nih.govrsc.org This can lead to enhanced charge carrier mobility, which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govrsc.org However, excessive ordering can sometimes lead to fluorescence quenching in the solid state due to the formation of excimer complexes, which can be detrimental for applications in organic light-emitting diodes (OLEDs). acs.org

The morphology of the polymer film, including the degree of crystallinity and the orientation of the polymer chains, is a key determinant of device performance. nih.govrsc.org The decyloxy side chains influence how the polymer chains pack in the solid state. A more ordered, face-on orientation of the polymer backbone relative to the substrate is generally desirable for efficient charge transport in OFETs and OPVs. nih.gov The side chains also affect the miscibility of the polymer with other components in a blend, which is critical for the performance of bulk heterojunction solar cells.

In essence, the decyloxy side chains in poly(2,5-bis(decyloxy)-1,4-phenyleneethynylene) offer a way to tune the material's properties to achieve a balance between processability, morphology, and electronic performance for a given optoelectronic application. nih.govosti.gov

Interactive Data Table: Influence of Alkyl Chain Length on Hole Mobility

This table illustrates the effect of alkoxy side chain length on the hole mobility of a series of poly(p-phenylenevinylene) derivatives, which share structural similarities with the polymers discussed. researchgate.net

| Polymer Side Chain | Zero-Field Mobility (μ0) [cm2V-1s-1] | Energetic Disorder (σ) [meV] |

| C1 (methoxy) | 2.5 x 10-5 | 105 |

| C4 (butoxy) | 1.0 x 10-5 | 95 |

| C10 (decyloxy) | 5.0 x 10-6 | 90 |

Theoretical and Computational Investigations of Ethynylbenzene Derivatives

Electronic Structure Calculations

The electronic properties of the benzene (B151609) ring in "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" are significantly influenced by the interplay between the electron-donating decyloxy groups (-OC₁₀H₂₁) and the electron-withdrawing/π-accepting ethynyl (B1212043) groups (-C≡CH). lasalle.edulumenlearning.comlibretexts.org

The oxygen atoms of the decyloxy groups possess lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). lasalle.edu This donation increases the electron density of the benzene ring, particularly at the ortho and para positions. lasalle.edulumenlearning.com Conversely, the ethynyl substituents can withdraw electron density from the ring through their sp-hybridized carbons' inductive effect (-I) and can also act as π-acceptors, extending the conjugation of the system.

This "push-pull" electronic configuration, with electron-donating groups (EDG) and electron-withdrawing groups (EWG) at opposite ends of the π-system, leads to a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A reduced energy gap is a key characteristic for applications in optoelectronics, as it often correlates with the ability to absorb lower-energy light. researchgate.netnih.gov Computational studies on similar 2,5-dialkoxy-1,4-diethynylbenzene derivatives confirm these effects on the frontier molecular orbitals. researchgate.netnih.gov

Table 1: Representative Calculated Electronic Properties of Substituted Benzene Derivatives Note: This table presents typical values for analogous systems to illustrate the effects of substituents. Exact values for Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- would require specific calculations.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.25 | -2.73 | 3.52 |

| Methoxybenzene | -5.71 | -2.45 | 3.26 |

| 1,4-Diethynylbenzene (B1207667) | -6.01 | -3.05 | 2.96 |

Computational Analysis of Ion-π Interactions

Ion-π interactions are non-covalent forces between a cation and the electron-rich face of a π-system. nih.govrsc.org The benzene ring in "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" is rendered particularly electron-rich by the two electron-donating decyloxy groups. Computational methods, such as DFT, can be used to model and quantify the strength of these interactions. nih.govresearchgate.net

Calculations typically involve placing a cation (e.g., Na⁺, K⁺, or an organic cation like ammonium) above the center of the aromatic ring and determining the binding energy. nih.gov These studies indicate that electron-donating groups on the aromatic ring enhance the negative electrostatic potential above the ring face, thereby strengthening the cation-π interaction. researchgate.net Therefore, "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" is predicted to engage in strong cation-π interactions, a property that can be exploited in the design of sensors or host-guest chemical systems. nih.gov The strength of this interaction is comparable to that of hydrogen bonds and salt bridges. nih.gov

Reaction Mechanism Studies (e.g., potential energy surfaces)

Theoretical studies can map out the energy landscape of a chemical reaction, helping to identify the most likely pathways and transition states. A potential energy surface (PES) is a multidimensional plot that relates the energy of a system to the geometric coordinates of its atoms. youtube.comyoutube.com

For "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-", computational studies can elucidate the mechanisms of reactions involving its ethynyl groups, such as polymerization, cycloadditions, or coupling reactions. For instance, high-level ab initio calculations have been used to study the reaction of the ethynyl radical (C₂H) with benzene. uhmreactiondynamics.orgfiu.edu These studies show that the addition of the radical to the benzene ring can occur without an energy barrier, forming an adduct that can then proceed through various pathways on the C₈H₇ potential energy surface. uhmreactiondynamics.org While this is a simpler system, the principles can be extended to understand the reactivity of the di-substituted target molecule, which serves as a monomer for oligo(phenyleneethynylene)s and poly(phenylene ethynylene)s. nih.gov

Aromaticity and Stability of Ethynyl-Substituted Benzene Systems

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. researchgate.net The substitution pattern on "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" can subtly alter the aromaticity of the central ring.

Computational methods can quantify aromaticity using various indices, including:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. Large negative NICS values are indicative of strong aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This structural index evaluates the degree of bond length equalization around the ring. A HOMA value close to 1 signifies high aromaticity. chem8.org

Aromatic Fluctuation Index (FLU): This index is based on the electronic delocalization within the ring. nih.gov

Molecular Modeling and Dynamics in Material Design

"Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" is a monomer used to build larger conjugated polymers known as poly(para-phenylene ethynylene)s (PPEs). acs.orgaip.org Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for predicting the structure and properties of these materials. nih.govrsc.org

MD simulations model the movement of atoms and molecules over time, allowing researchers to study the conformational behavior of polymer chains in different environments (e.g., in solution or in a solid-state bulk material). aip.orgaip.org For PPEs derived from this monomer, simulations can predict how the long, flexible decyloxy side chains influence the polymer's solubility, packing, and morphology. aip.org These simulations have shown that PPEs can assume extended, rod-like configurations, which is critical for their electro-optical properties. aip.orgaip.org Furthermore, MD can be used to investigate the mechanical properties of these polymers, for instance, by simulating their response to mechanical stress. acs.org

Prediction of Optoelectronic Properties

The extended π-conjugation in "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" and its corresponding polymers makes them promising candidates for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netjmaterenvironsci.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of such molecules. researchgate.netutm.my

These calculations can predict key optoelectronic parameters:

Absorption Wavelength (λ_max): The wavelength of light the molecule absorbs most strongly, which corresponds to the HOMO→LUMO electronic transition.

Oscillator Strength (f): A measure of the probability of an electronic transition.

Light Harvesting Efficiency (LHE): A parameter that indicates how effectively a molecule can absorb light at a given wavelength. jmaterenvironsci.com

For donor-π-acceptor type molecules, TD-DFT calculations can accurately predict how modifications to the donor, acceptor, or π-bridge will tune these properties. researchgate.net The results of these calculations are vital for the in-silico design of new materials with optimized absorption and emission characteristics for specific device applications. utm.my

Table 2: Representative Predicted Optoelectronic Properties for Donor-π-Acceptor Molecules Note: This table shows typical data ranges for conjugated organic molecules to illustrate the type of information gained from TD-DFT calculations.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| λ_max (nm) | 350 - 650 | Determines the color of the material and its suitability for absorbing solar spectrum. |

| Oscillator Strength | 0.5 - 1.5 | High values indicate efficient light absorption. |

| HOMO-LUMO Gap (eV) | 1.9 - 3.5 | Influences the absorption/emission energy and charge transport properties. |

Advanced Spectroscopic and Morphological Characterization Methodologies

Vibrational and Electronic Spectroscopy for Structural and Electronic Elucidation

Vibrational and electronic spectroscopy techniques are fundamental in characterizing the molecular structure and electronic properties stemming from the conjugated π-system of "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-".

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and probing the intermolecular interactions within materials derived from "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-". The FTIR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

In derivatives of 2,5-dialkoxy-1,4-diethynylbenzene, key vibrational modes can be identified. For instance, the spectrum of a related compound, 2,5-diethoxy-1,4-diethynylbenzene, shows significant peaks that can be extrapolated to the decyloxy analogue. researchgate.net The analysis of these spectra helps in understanding the molecular packing and non-covalent interactions, such as van der Waals forces and potential weak C-H···π interactions, which are crucial in the formation of ordered supramolecular structures. nih.gov In polymers incorporating this monomer, changes in the FTIR spectra can indicate the degree of polymerization and the nature of interactions between polymer chains. mdpi.com

Table 1: Expected Characteristic FTIR Absorption Bands for Benzene (B151609), 1,4-bis(decyloxy)-2,5-diethynyl- and Related Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (alkyne) | ~3300 | Stretching of the hydrogen-carbon bond of the terminal alkyne. |

| C-H stretch (alkane) | 2850-2960 | Asymmetric and symmetric stretching of C-H bonds in the decyloxy chains. researchgate.net |

| C≡C stretch (alkyne) | ~2150 | Stretching of the carbon-carbon triple bond, characteristic of the ethynyl (B1212043) group. researchgate.net |

| C=C stretch (aromatic) | 1500-1600 | In-plane stretching vibrations of the benzene ring. researchgate.net |

Data extrapolated from analogous compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within the π-conjugated system of "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" and polymers derived from it. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.com

The position of the maximum absorption wavelength (λ_max) is highly sensitive to the extent of π-conjugation. libretexts.org For oligo(phenylene ethynylene)s (OPEs), as the number of repeating units increases, the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift of the λ_max to longer wavelengths. researchgate.net This phenomenon is a direct consequence of the increased delocalization of π-electrons along the molecular backbone. libretexts.orgresearchgate.net In solution, polymers based on this monomer exhibit intense absorption bands, which are characteristic of the π-π* transitions of the conjugated backbone. mit.edu For example, a poly(p-phenylene ethynylene) with a related structure displays an intense absorption centered around 377 nm. mit.edu The alkoxy side chains (decyloxy groups) also influence the electronic properties by donating electron density to the aromatic ring, which can further affect the absorption maxima.

Table 2: UV-Vis Absorption Data for Related Phenylene Ethynylene Structures

| Compound/Polymer | Solvent | λ_max (nm) | Transition |

|---|---|---|---|

| Phenylene Ethynylene Dimer | Solution | 300 | π-π* |

| Phenylene Ethynylene Trimer | Solution | 315 | π-π* |

| Phenylene Ethynylene Tetramer | Solution | 348 | π-π* |

Data is for representative oligo- and poly(phenylene ethynylene)s. researchgate.netmit.edu

Photoluminescence (PL) spectroscopy measures the light emitted from a molecule after it has absorbed photons. For conjugated molecules like "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" and its polymers, this technique provides critical insights into their emission properties and excited-state dynamics. These materials are often highly fluorescent due to the rigid, conjugated structure that minimizes non-radiative decay pathways. mit.edu

The emission spectrum is typically a mirror image of the absorption spectrum. The wavelength of the emitted light is longer (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in evaluating the efficiency of the light-emission process. mit.edu

Fluorescence quenching, the decrease in fluorescence intensity, can occur due to various processes, including energy transfer or complex formation with other molecules. researchgate.net For example, the fluorescence of poly(phenylene ethynylene)s can be significantly quenched by the presence of electron acceptors like single-walled carbon nanotubes (SWNTs) or fullerenes, indicating strong π-π interactions and energy transfer from the polymer to the quencher. mdpi.com

Table 3: Photoluminescence (PL) Properties of a Representative PPE Polymer

| Property | Value | Description |

|---|---|---|

| Emission λ_max | 420 nm | Maximum emission wavelength characteristic of the PPE backbone. |

| Excitation Wavelength | 350 nm | Wavelength used to excite the molecule. |

| Quantum Yield (Φ_F) | 0.60 (in CH₂Cl₂) | Efficiency of the fluorescence process. |

Data is for a representative poly(p-phenylene ethynylene). mit.edumdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture and Complex Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" and for analyzing the architecture of polymers made from it. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, specific chemical shifts and coupling patterns confirm the presence of aromatic, ethynyl, and alkoxy protons. The aromatic protons on the central benzene ring typically appear as a singlet due to the symmetrical substitution. The ethynyl proton gives a characteristic singlet in the alkyne region. The decyloxy side chains show a series of signals corresponding to the -OCH₂- group and the subsequent methylene (B1212753) (-CH₂-) groups of the alkyl chain, culminating in a terminal methyl (-CH₃) signal. chemicalbook.comrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom, including the aromatic carbons, the ethynyl carbons (C≡C), and the carbons of the decyloxy chains. researchgate.netrsc.org This allows for the complete assignment of the carbon skeleton and confirms the purity and identity of the monomer.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | ~6.9 | s |

| ¹H | Ethynyl-H (C≡C-H) | ~3.4 | s |

| ¹H | Methylene (-OCH₂) | ~4.0 | t |

| ¹H | Methylene (-(CH₂)₈-) | ~1.2-1.8 | m |

| ¹H | Methyl (-CH₃) | ~0.9 | t |

| ¹³C | Aromatic (C-O) | ~154 | - |

| ¹³C | Aromatic (C-H) | ~117 | - |

| ¹³C | Ethynyl (C-Ar) | ~100 | - |

| ¹³C | Ethynyl (C-H) | ~80 | - |

| ¹³C | Methylene (-OCH₂) | ~69 | - |

| ¹³C | Alkyl Chain (-CH₂-) | ~22-32 | - |

Predicted values are based on data from analogous compounds such as 1,4-bis(dodecyloxy)-2,5-diethynylbenzene (B3177352) and 2,5-diethoxy-1,4-diethynylbenzene. s = singlet, t = triplet, m = multiplet. researchgate.netchemicalbook.com

Morphological and Microstructural Analysis

The performance of materials based on "Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-" in devices is critically dependent on their solid-state organization. Techniques for morphological analysis are therefore vital for characterizing thin films and self-assembled structures.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize the surface topography of materials at the nanometer scale. It is particularly useful for characterizing the morphology of thin films and the structure of supramolecular assemblies formed by oligo- and poly(phenylene ethynylene)s. mdpi.com

AFM studies can reveal how these molecules organize on a substrate. For example, oligo(phenylene ethynylene)s have been shown to self-assemble into well-defined nanostructures, such as helical aggregates, sheet-like structures, and brick-like assemblies, through non-covalent interactions like π-π stacking. mdpi.com AFM imaging allows for the direct visualization of these supramolecular architectures and provides quantitative data on their dimensions, such as height, width, and periodicity. mdpi.comacs.org This information is crucial for understanding the structure-property relationships in these materials and for controlling their assembly into functional nano-architectures for electronic and sensing applications. mit.edu

Advanced Electron Microscopy Techniques for Nanostructure Analysis

Advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for elucidating the supramolecular assembly and solid-state morphology of polymers derived from Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-. These methods provide direct visualization of the nanoscale and microscale structures, which are critical for understanding the material's performance in optoelectronic applications.

For polymers incorporating the 1,4-bis(decyloxy)-2,5-diethynylbenzene moiety, the long, flexible decyloxy side chains play a crucial role in directing the self-assembly and packing of the rigid polymer backbones. TEM analysis of thin films or cast nanostructures can reveal features such as the formation of ordered domains, nanofibers, or vesicular structures. The contrast in TEM images arises from differences in electron density, allowing for the visualization of crystalline and amorphous regions within the polymer matrix. High-Resolution TEM (HR-TEM) can further provide insights into the lattice spacing of crystalline domains, confirming the degree of molecular order.

SEM is employed to study the surface topography and larger-scale morphology of these materials. For instance, in thin films prepared by spin-coating or drop-casting, SEM can reveal information about film uniformity, the presence of aggregates, pinholes, or phase-separated domains. The morphology observed is highly dependent on processing conditions such as the choice of solvent, evaporation rate, and annealing procedures, all of which influence the final arrangement of the polymer chains.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for redox properties)

Electrochemical characterization, particularly through Cyclic Voltammetry (CV), is a fundamental technique for probing the redox properties and electronic structure of materials derived from Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-. CV provides critical data on the oxidation and reduction potentials, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound and its corresponding polymers.

In a typical CV experiment, a solution of the polymer is analyzed in the presence of a supporting electrolyte. As the potential is swept, the polymer undergoes oxidation and reduction, leading to characteristic peaks in the voltammogram. Polymers based on the 1,4-bis(decyloxy)-2,5-diethynylbenzene unit are expected to exhibit quasi-reversible or reversible oxidation processes. The electron-donating nature of the two decyloxy groups increases the electron density on the benzene ring, which generally lowers the oxidation potential (makes the material easier to oxidize) compared to the unsubstituted parent polymer.

From the onset potential of the first oxidation peak (Eox), the HOMO energy level can be estimated relative to a reference standard (e.g., ferrocene/ferrocenium, Fc/Fc+). Similarly, the LUMO level can be estimated from the onset of the reduction peak (Ered). The difference between the HOMO and LUMO levels provides the electrochemical band gap (Eg), a key parameter for electronic materials. This data is vital for designing and evaluating materials for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells, as it determines the efficiency of charge injection and transport. researchgate.netuh.edu

Table 1: Representative Electrochemical Data for a Poly(phenylene ethynylene) with Dialkoxy Substituents

| Property | Value | Method |

| Oxidation Onset (Eox) | ~0.8 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| HOMO Energy Level | ~-5.2 eV | Estimated from Eox |

| Reduction Onset (Ered) | ~-1.9 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| LUMO Energy Level | ~-2.5 eV | Estimated from Ered |

| Electrochemical Band Gap (Eg) | ~2.7 eV | Calculated (LUMO - HOMO) |

Thermal Analysis for Polymer Stability and Phase Transitions (DSC, TGA)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, degradation profile, and phase behavior of polymers synthesized from Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). For conjugated polymers like poly(phenylene ethynylene)s, TGA is used to determine the onset of thermal decomposition. Polymers containing arylacetylene units are known for their exceptional thermal stability. nih.gov The degradation temperature at 5% weight loss (Td5) for such polymers is often observed at temperatures well above 400 °C, with some silicon-containing arylacetylene resins showing Td5 values exceeding 560 °C in a nitrogen atmosphere. mdpi.com TGA also quantifies the amount of material remaining at high temperatures (char yield), which is an indicator of the material's tendency to form a stable carbonaceous residue. nih.gov

DSC measures the heat flow into or out of a sample during a controlled temperature scan. It is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For polymers with long, flexible side chains like the decyloxy groups, a glass transition is expected, corresponding to the onset of segmental motion in the amorphous regions of the polymer. The presence of these side chains can lower the Tg compared to polymers with shorter side chains, potentially improving processability. Furthermore, DSC can detect exothermic events, such as curing or cross-linking reactions of the ethynyl end-groups upon heating.

Table 2: Typical Thermal Properties of Arylacetylene-Based Polymers

| Analysis Technique | Property | Typical Value Range | Significance |

| TGA (in N2) | 5% Weight Loss Temp (Td5) | > 450 °C | High thermal stability. mdpi.com |

| TGA (in N2) | Char Yield at 800 °C | > 60% | Formation of stable residue. |

| DSC | Glass Transition (Tg) | 100 - 180 °C | Indicates transition from glassy to rubbery state. |

| DSC | Curing Exotherm | 200 - 250 °C | Onset of cross-linking reactions. |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital analytical technique for characterizing polymers derived from Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-. GPC separates polymer molecules based on their hydrodynamic volume in solution, providing crucial information about the average molecular weight and the distribution of molecular weights within a sample.

The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. Mn represents the average molecular weight calculated by counting the number of molecules of each size, while Mw is weighted by the mass of the molecules. The PDI is a measure of the breadth of the molecular weight distribution; a PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values (typically >1.5) signify a broader distribution, which is common for polymers made via step-growth polycondensation reactions.

For poly(phenylene ethynylene)s with long alkoxy side chains, such as those derived from the decyloxy-substituted monomer, GPC analysis shows that the solubility is generally good in common organic solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607), which facilitates the measurement. ias.ac.in The molecular weight of these polymers can be controlled by reaction conditions, and typical Mn values can range from a few thousand to tens of thousands of g/mol , with PDI values often in the range of 2.0 to 4.0. ias.ac.in This information is critical as the molecular weight significantly influences the polymer's mechanical, thermal, and optical properties, as well as its processability into thin films for device applications.

Table 3: Illustrative GPC Data for Alkoxy-Substituted Poly(phenylene ethynylene)s

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Sample A | 4,460 | 9,340 | 2.1 |

| Sample B | 5,600 | 13,200 | 2.5 |

| Sample C | 2,100 | 8,310 | 4.0 |

| (Data is representative based on similar polymers reported in the literature) ias.ac.in |

Single Crystal X-ray Diffraction for Solid-State Structures

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline material. For Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-, obtaining a suitable single crystal allows for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique also reveals how the molecules pack together in the solid state, providing insight into intermolecular interactions such as van der Waals forces or C-H···π interactions.

While obtaining single crystals of high-molecular-weight polymers is generally not feasible, X-ray diffraction studies on the monomer or related model compounds are invaluable. acs.org The structural information derived from the monomer provides a foundational understanding of the geometric constraints and potential intermolecular interactions that will govern the morphology and properties of the resulting polymer.

Table 4: Representative Crystallographic Data for a 2,5-Dialkoxy-1,4-diethynylbenzene Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.9314 |

| b (Å) | 19.2029 |

| c (Å) | 9.1247 |

| β (°) | 96.368 |

| Volume (Å3) | 1381.17 |

| Z (molecules/unit cell) | 2 |

| (Data is representative based on a related substituted benzene structure) nih.gov |

Concluding Remarks and Future Research Outlook

Summary of Key Research Achievements

A pivotal achievement in the research of Benzene (B151609), 1,4-bis(decyloxy)-2,5-diethynyl- is its successful utilization as a monomer in the synthesis of a novel liquid crystalline polymer, poly(2,5-didecyloxy-1,4-phenylenebutadiynylene). rsc.org The oxidative polycondensation of this monomer, facilitated by a copper-amine catalyst, yields a soluble and fusible polymer. rsc.org This processability is a critical advancement, as many conjugated polymers are notoriously insoluble, limiting their practical applications.

Furthermore, the resulting polymer exhibits noteworthy properties:

Intense Fluorescence: This suggests potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Semiconducting Behavior: Upon doping with sulfuric acid, the polymer demonstrates semiconducting properties, opening avenues for its use in organic electronics. rsc.org

Thermotropic Liquid Crystalline Properties: The ability to form liquid crystalline phases allows for the control of molecular orientation, which is crucial for optimizing the performance of electronic and optical devices. rsc.org

These findings underscore the importance of the specific molecular design of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-, where the long decyloxy chains impart solubility and influence the supramolecular organization of the resulting polymer.

Emerging Trends in Diethynylbenzene Chemistry

The chemistry of diethynylbenzene derivatives is a dynamic field with several emerging trends that are likely to influence future research on compounds like Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-. A significant trend is the development of more sophisticated polymerization techniques to achieve greater control over the polymer's molecular weight, polydispersity, and architecture. This includes the exploration of living polymerization methods and the synthesis of block copolymers to create highly ordered nanostructures.